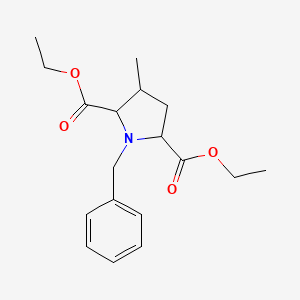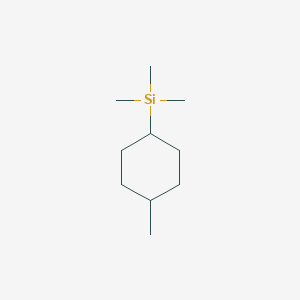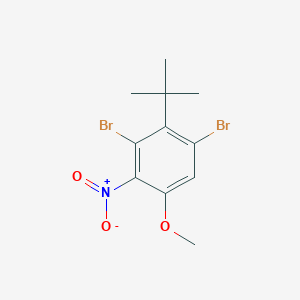![molecular formula C21H25N B14321481 9-([1,1'-Biphenyl]-2-yl)nonanenitrile CAS No. 105921-57-1](/img/structure/B14321481.png)
9-([1,1'-Biphenyl]-2-yl)nonanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-([1,1’-Biphenyl]-2-yl)nonanenitrile is an organic compound characterized by a biphenyl group attached to a nonanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile typically involves the reaction of a biphenyl derivative with a nonanenitrile precursor. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Halogenated biphenyls, nitro-biphenyls, alkyl-biphenyls
Wissenschaftliche Forschungsanwendungen
9-([1,1’-Biphenyl]-2-yl)nonanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Nonanenitrile: A simpler nitrile compound with a similar carbon chain but without the biphenyl group.
Biphenyl: A basic aromatic compound that forms the core structure of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile.
Biphenyl derivatives: Compounds like 4,4’-dimethylbiphenyl or 4,4’-dichlorobiphenyl, which have different substituents on the biphenyl ring.
Uniqueness: 9-([1,1’-Biphenyl]-2-yl)nonanenitrile is unique due to the combination of a biphenyl group and a nonanenitrile chain, providing distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
105921-57-1 |
|---|---|
Molekularformel |
C21H25N |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
9-(2-phenylphenyl)nonanenitrile |
InChI |
InChI=1S/C21H25N/c22-18-12-5-3-1-2-4-7-13-20-16-10-11-17-21(20)19-14-8-6-9-15-19/h6,8-11,14-17H,1-5,7,12-13H2 |
InChI-Schlüssel |
JLSAWPFOOOYLMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCCCCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)

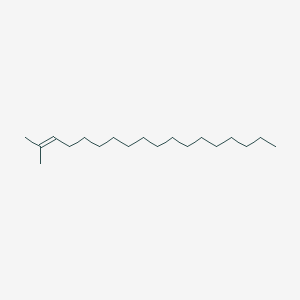
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
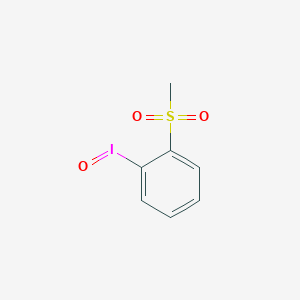
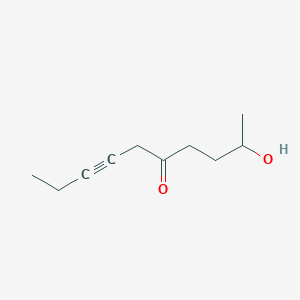
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
